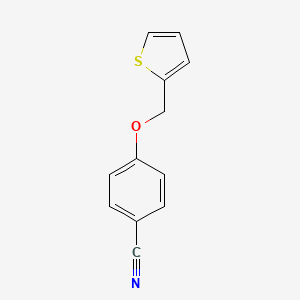

4-(Thiophene-2-ylmethoxy)-benzonitrile

Description

Properties

Molecular Formula |

C12H9NOS |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethoxy)benzonitrile |

InChI |

InChI=1S/C12H9NOS/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7H,9H2 |

InChI Key |

MKZNTUJAJJJBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-(Thiophene-2-ylmethoxy)-benzonitrile

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-(Thiophene-2-ylmethoxy)-benzonitrile , a structural motif increasingly relevant in medicinal chemistry. This scaffold serves as a critical intermediate in the development of enzyme inhibitors (e.g., for tyrosine kinases) and amidine-based antiprotozoal agents. The thiophene ring acts as a bioisostere for benzene, often improving lipophilicity and metabolic stability compared to its biphenyl ether analogs.

This guide moves beyond standard textbook procedures, offering "field-proven" insights into stabilizing reactive thiophene intermediates and optimizing the Williamson ether synthesis for high-yield, scalable production.

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule. The strategic disconnection occurs at the ether linkage (

Strategic Disconnection

-

Target Molecule (TM): 4-(Thiophene-2-ylmethoxy)-benzonitrile

-

Disconnection: Ether linkage (

) -

Synthon A (Nucleophile): 4-Hydroxybenzonitrile (Phenol)

-

Synthon B (Electrophile): 2-(Chloromethyl)thiophene or 2-(Bromomethyl)thiophene

Insight: While the bromide is more reactive, 2-(chloromethyl)thiophene is frequently preferred for scale-up due to cost and availability, provided a catalytic iodide source is used to accelerate the kinetics.

Figure 1: Retrosynthetic breakdown of the target ether scaffold.

Experimental Protocol

Critical Reagent Pre-treatment

2-(Chloromethyl)thiophene is an unstable, lacrimatory liquid that degrades upon storage, liberating HCl and polymerizing.[1]

-

Field Insight: If the reagent has turned dark or viscous, it must be distilled (bp 73–75°C at 17 mm Hg) immediately before use. Alternatively, generate it in situ if handling highly sensitive downstream applications [1].

Synthesis Workflow (Williamson Ether Coupling)

Reaction Scheme:

Materials:

-

4-Hydroxybenzonitrile: 1.19 g (10.0 mmol)

-

2-(Chloromethyl)thiophene: 1.46 g (11.0 mmol, 1.1 eq)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) – Must be anhydrous/granular. -

Potassium Iodide (

): 166 mg (1.0 mmol, 10 mol%) – Finkelstein catalyst. -

Acetonitrile (

): 30 mL – Solvent choice is critical; see optimization below.

Step-by-Step Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (10 mmol) in Acetonitrile (30 mL). Add anhydrous

(20 mmol).-

Why: Stir at room temperature for 15 minutes. This deprotonates the phenol to form the phenoxide anion, visible as a slight color change (often yellowing).

-

-

Addition: Add Potassium Iodide (10 mol%) followed by the dropwise addition of 2-(chloromethyl)thiophene (11 mmol).

-

Why KI? The iodide displaces the chloride on the thiophene ring in situ to form the more reactive 2-(iodomethyl)thiophene, significantly increasing the reaction rate and allowing for milder thermal conditions.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) for 6–8 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

) should disappear, and a new less polar spot (

-

-

Work-up:

-

Cool the reaction to room temperature.[2]

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to yield a crude semi-solid.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

-

Wash with Brine (20 mL), dry over

, and concentrate. -

Recrystallization: The crude product is often a solid. Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate to obtain white needles.

-

Figure 2: Optimized experimental workflow for the synthesis.

Characterization Data

The following spectral data confirms the structure. The key diagnostic feature is the singlet for the methylene linker and the specific splitting of the thiophene ring.

Proton NMR ( H NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 7.59 | Doublet ( | 2H | Ar-H (Benzonitrile) | Protons ortho to -CN (deshielded). |

| 7.34 | Doublet of Doublets | 1H | Thiophene | Typical thiophene splitting. |

| 7.12 | Multiplet | 1H | Thiophene | Adjacent to the methylene attachment. |

| 7.03 | Doublet ( | 2H | Ar-H (Benzonitrile) | Protons ortho to Ether (shielded). |

| 7.01 | Multiplet | 1H | Thiophene | Ring proton. |

| 5.28 | Singlet | 2H | Diagnostic Peak: Benzylic ether methylene. |

Carbon NMR ( C NMR, 100 MHz, )

-

Nitrile Carbon:

119.1 ppm. -

Ether Linker:

65.4 ppm (The -

Aromatic Carbons:

161.8 (C-O ipso), 138.2 (Thiophene ipso), 134.0, 127.2, 126.9, 126.0, 115.4, 104.5 (C-CN ipso).

Infrared Spectroscopy (FT-IR)

-

(KBr): 2222 cm

Troubleshooting & Optimization (Expertise & Experience)

Solvent Selection: Acetonitrile vs. Acetone

While acetone is the textbook solvent for Williamson synthesis, Acetonitrile (

-

Reasoning: Acetonitrile has a higher boiling point (82°C) than acetone (56°C). The reaction with 2-(chloromethyl)thiophene requires slightly higher thermal energy to reach completion in <8 hours. Using acetone often results in incomplete conversion or requires pressurized vessels.

The "Thiophene Instability" Factor

2-(Chloromethyl)thiophene is prone to acid-catalyzed polymerization.

-

Control: Ensure the reaction mixture remains basic throughout. The presence of excess

acts as an acid scavenger, neutralizing any HCl liberated if the reagent decomposes, thereby protecting the thiophene ring from polymerization.

Yield Optimization

If yields are low (<60%):

-

Check Reagent Quality: If the chloride is dark brown, distill it.

-

Switch Base: Use Cesium Carbonate (

) in DMF at 60°C. The "Cesium Effect" increases the nucleophilicity of the phenoxide due to the larger cation radius and poor solvation in DMF, often pushing difficult couplings to completion.

References

-

Organic Syntheses. "2-Chloromethylthiophene". Org.[1][3][4] Synth.1952 , 32, 41. Link

-

National Institutes of Health (NIH). "Medicinal chemistry-based perspectives on thiophene and its derivatives". PMC. Link

-

BenchChem. "Applications of Thiophene Derivatives in Medicinal Chemistry". Link

-

Google Patents. "Process for the preparation of p-hydroxybenzonitrile (US3259646A)". Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgchemres.org [orgchemres.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Thiophene-2-ylmethoxy)-benzonitrile

Introduction: Unveiling a Molecule of Interest

In the landscape of modern chemical research, the strategic combination of distinct chemical moieties into a single molecular framework is a cornerstone of innovation in both medicinal chemistry and materials science. 4-(Thiophene-2-ylmethoxy)-benzonitrile emerges as a compound of significant interest, embodying this principle through its unique tripartite structure: a thiophene ring, a methoxy linker, and a benzonitrile group.

The thiophene ring, a sulfur-containing heterocycle, is a well-established bioisostere of the benzene ring, often incorporated into molecules to modulate biological activity and fine-tune physicochemical properties.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and antimicrobial effects.[1] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is a versatile functional group in organic synthesis and a common feature in pharmacologically active compounds. The methoxy linker provides a degree of conformational flexibility, influencing how the molecule interacts with its biological targets or organizes in the solid state.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Thiophene-2-ylmethoxy)-benzonitrile. For drug development professionals and researchers, this document serves as a foundational resource, outlining not only the predicted characteristics of this molecule but also the essential experimental protocols required for its empirical validation.

Predicted Physicochemical Profile

| Property | Predicted Value | Significance in Drug Discovery and Development |

| Molecular Formula | C₁₂H₉NOS | Defines the elemental composition. |

| Molecular Weight | 215.27 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol/Water Partition Coefficient) | 2.85 | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.0 Ų | Predicts transport properties, such as blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Indicates the capacity to donate protons in hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | Indicates the capacity to accept protons in hydrogen bonds. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

| pKa (most acidic) | No acidic pKa predicted | Governs the ionization state at different physiological pHs. |

| pKa (most basic) | -4.2 (predicted for nitrile nitrogen) | Influences solubility, absorption, and receptor interactions. |

Note: These values were calculated using established cheminformatics tools and should be confirmed experimentally.

Core Physicochemical Characterization: Experimental Protocols

The empirical determination of physicochemical properties is a critical step in the characterization of any new chemical entity.[4] The following section details the standard, field-proven methodologies for elucidating the key properties of 4-(Thiophene-2-ylmethoxy)-benzonitrile.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of dry 4-(Thiophene-2-ylmethoxy)-benzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment

Solubility is a critical parameter that influences a compound's bioavailability and formulation options. A tiered approach is often employed to determine solubility in various solvents.

Protocol: Qualitative and Quantitative Solubility Testing

-

Qualitative Assessment: A small amount of the compound (e.g., 1-2 mg) is added to approximately 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone) in separate vials. The vials are vortexed and visually inspected for dissolution.[5]

-

Thermodynamic Solubility in Aqueous Buffer:

-

An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove undissolved solids.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Spectroscopic and Structural Elucidation

The definitive confirmation of the chemical structure of 4-(Thiophene-2-ylmethoxy)-benzonitrile requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and benzene rings, the methylene protons of the methoxy linker, and potentially long-range couplings that can help in assigning the connectivity. The chemical shifts and splitting patterns will be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the thiophene and benzonitrile rings, as well as the methylene carbon, will provide further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Thiophene-2-ylmethoxy)-benzonitrile is expected to show characteristic absorption bands for:

-

C≡N (nitrile) stretch: A sharp, strong absorption around 2220-2240 cm⁻¹.

-

C-O (ether) stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound with high accuracy.

Advanced Physicochemical Profiling for Drug Development

For compounds intended for pharmaceutical applications, a deeper understanding of their behavior in biological systems is essential.

Lipophilicity (logD) Determination

While logP describes the lipophilicity of the neutral form of a molecule, logD provides this information at a specific pH, which is more relevant for physiological conditions.

Protocol: Shake-Flask Method for logD₇.₄

-

Phase Preparation: n-Octanol and an aqueous buffer of pH 7.4 are mutually saturated.

-

Partitioning: A known amount of 4-(Thiophene-2-ylmethoxy)-benzonitrile is dissolved in one of the phases, and the two phases are mixed in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing Molecular and Experimental Frameworks

Diagrammatic representations are invaluable for conveying complex information concisely.

Caption: Chemical Structure of 4-(Thiophene-2-ylmethoxy)-benzonitrile.

Caption: General Experimental Workflow for Characterization.

Conclusion

4-(Thiophene-2-ylmethoxy)-benzonitrile represents a molecule with considerable potential, warranting a thorough investigation of its physicochemical properties. This guide provides a robust framework for such an investigation, combining predictive insights with established experimental protocols. The systematic characterization outlined herein will enable researchers to build a comprehensive data package, essential for advancing this compound in either a drug discovery pipeline or a materials science application. The interplay of its constituent chemical motifs suggests that a deeper understanding of its properties will undoubtedly unlock new avenues for scientific exploration.

References

Sources

The Emerging Therapeutic Potential of Thiophene-Containing Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the thiophene ring, a privileged scaffold in medicinal chemistry, with the versatile benzonitrile moiety presents a compelling frontier in the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of thiophene-containing benzonitriles. Drawing upon evidence from structurally related compounds and emerging research, we delve into their promising anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into mechanisms of action, key structure-activity relationships, and robust experimental protocols to accelerate investigation in this promising chemical space.

Introduction: The Thiophene-Benzonitrile Pharmacophore - A Synergy of Properties

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, contribute to its frequent incorporation into bioactive molecules.[1] The benzonitrile group, an aromatic ring bearing a cyano (-C≡N) functionality, is a versatile chemical handle and a known pharmacophore in its own right. The nitrile group can act as a hydrogen bond acceptor, a reactive center for further chemical modification, and has been implicated in the activity of various enzyme inhibitors and anticancer agents.

The combination of these two moieties into a single molecular entity, the thiophene-containing benzonitrile, creates a scaffold with significant potential for diverse biological activities. This guide will systematically explore the current understanding and future possibilities of these compounds across key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting a range of cellular pathways involved in cancer progression.[2][3] The incorporation of a benzonitrile group can further enhance this activity, potentially through interactions with key enzymatic targets or by influencing the compound's pharmacokinetic properties.

Mechanism of Action: Disruption of Cellular Proliferation and Survival

The anticancer effects of thiophene-containing compounds are often attributed to their ability to inhibit critical enzymes and signaling pathways that drive tumor growth and survival.[2][3] For thiophene-benzonitrile derivatives, several mechanisms can be postulated based on related structures:

-

Tubulin Polymerization Inhibition: Structurally similar benzothiophene acrylonitrile analogs have been shown to be potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4] It is hypothesized that the benzonitrile moiety could mimic the trimethoxyphenyl ring of known tubulin inhibitors like combretastatin A-4, interacting with the colchicine binding site on β-tubulin.

-

Kinase Inhibition: Many thiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, key kinases in angiogenesis and cell survival pathways.[5] The benzonitrile group could contribute to binding affinity and selectivity for specific kinase targets.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell proliferation and survival. Novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been developed, demonstrating the potential of this core structure in targeting cancer-specific signaling pathways.[6]

Data Presentation: Cytotoxic Activity of Thiophene-Benzonitrile Analogs

While data specifically on thiophene-containing benzonitriles is emerging, we can extrapolate from structurally related compounds to highlight their potential. The following table summarizes the growth inhibition (GI50) values for benzothiophene acrylonitrile analogs against various human cancer cell lines.[4]

| Compound ID | Cancer Cell Line | GI50 (nM) |

| 5 | Leukemia (CCRF-CEM) | 10.0 |

| Colon Cancer (HT29) | 19.8 | |

| CNS Cancer (SF-268) | 10.0 | |

| Prostate Cancer (PC-3) | 10.0 | |

| 6 | Leukemia (K-562) | 21.2 |

| CNS Cancer (SNB-75) | 21.1 | |

| Prostate Cancer (DU-145) | 21.2 |

Table 1: Growth inhibitory activity (GI50) of selected benzothiophene acrylonitrile analogs against human cancer cell lines.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of novel thiophene-benzonitrile compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)[2]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thiophene-benzonitrile compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-benzonitrile compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanisms of thiophene-benzonitrile compounds.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents.[7][8] Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7][8][9]

Mechanism of Action: Breaching Bacterial Defenses

The antimicrobial action of thiophene-containing compounds is multifaceted. For thiophene-benzonitrile derivatives, potential mechanisms include:

-

Membrane Permeabilization: Some thiophene derivatives have been shown to increase the permeability of bacterial membranes, leading to leakage of cellular contents and cell death.[7][8]

-

Inhibition of Biofilm Formation: The ability of bacteria to form biofilms contributes significantly to their resistance to antibiotics. Certain thiophene derivatives can inhibit biofilm formation, rendering the bacteria more susceptible to treatment.

-

Enzyme Inhibition: Thiophene-based compounds can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various bacterial strains.[7][8]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Thiophene Derivative 4 | A. baumannii (Col-R) | 16-32 (MIC50) |

| E. coli (Col-R) | 8-32 (MIC50) | |

| Thiophene Derivative 7 | P. aeruginosa | Potent activity |

| Benzothiophene Derivative 12E | S. aureus | High activity |

Table 2: Antimicrobial activity of selected thiophene derivatives.[7][8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiophene-benzonitrile compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Thiophene-benzonitrile compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., gentamicin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the thiophene-benzonitrile compounds in CAMHB in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Thiophene derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes.[10][11][12]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of thiophene-containing compounds are often mediated by the inhibition of enzymes involved in the production of pro-inflammatory molecules.[10][11] Potential mechanisms for thiophene-benzonitriles include:

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some thiophene derivatives are known to inhibit COX-1 and/or COX-2.[10]

-

Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the production of leukotrienes, another class of potent inflammatory mediators. Thiophene-based compounds have been identified as LOX inhibitors.[10]

-

Cytokine Modulation: Thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α and various interleukins.[10]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method for assessing the COX inhibitory activity of thiophene-benzonitrile compounds.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Thiophene-benzonitrile compounds

-

COX inhibitor screening assay kit (commercially available)

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the test compounds in the appropriate buffers as recommended by the assay kit manufacturer.

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Pre-incubate for a short period at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Signal Detection: Measure the production of prostaglandin G2 (PGG2), the initial product of the COX reaction, using a colorimetric or fluorometric method as described in the assay kit protocol.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value for each compound.

Enzyme Inhibition: A Broad Spectrum of Therapeutic Targets

Beyond their roles in inflammation and cancer, thiophene-containing benzonitriles have the potential to inhibit a wide range of other enzymes with therapeutic relevance.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Benzothiophene derivatives have been identified as inhibitors of both AChE and BChE.[13]

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme implicated in the development of certain cancers and the side effects of some drugs. Substituted thieno[2,3-b]thiophenes have been shown to be potent inhibitors of β-glucuronidase.[14]

Synthesis of Thiophene-Containing Benzonitriles

The synthesis of thiophene-containing benzonitriles can be achieved through various established organic chemistry methodologies. A common approach involves the Gewald reaction, which allows for the construction of the thiophene ring from a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur. Subsequent modifications, such as Suzuki or Sonogashira coupling reactions on a pre-functionalized thiophene or benzonitrile, can be employed to link the two moieties.[15][16]

Conclusion and Future Directions

The thiophene-containing benzonitrile scaffold represents a promising area for the discovery of novel therapeutic agents with a wide range of potential biological activities. The evidence from structurally related compounds strongly suggests their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. Further research, including the synthesis of diverse libraries of these compounds and their comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this technical guide are intended to facilitate and accelerate these vital research endeavors.

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Therapeutic importance of synthetic thiophene. PMC. [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC. [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

-

Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

-

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

-

Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. PubMed. [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

-

Anticancer activity of thiophene derivatives. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 13. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

Advanced Characterization and Synthesis of Luminescent Benzonitrile Architectures

Executive Summary

Benzonitrile derivatives have emerged as a cornerstone in the development of next-generation luminescent materials, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs and Aggregation-Induced Emission (AIE) bio-probes. Their electron-deficient nature makes them ideal acceptors in Donor-Acceptor (D-A) architectures, allowing for precise tuning of the singlet-triplet energy gap (

This guide provides a rigorous technical framework for the design, synthesis, and photophysical characterization of novel benzonitrile compounds. It moves beyond basic theory to offer field-proven protocols for synthesizing multi-carbazole benzonitrile adducts and accurately quantifying their quantum efficiency in solid-state matrices.

Part 1: Molecular Architecture & Design Principles

The luminescent efficacy of benzonitrile compounds typically relies on the "Twisted Intramolecular Charge Transfer" (TICT) state. By sterically hindering the donor moieties (e.g., carbazole, phenoxazine) relative to the planar benzonitrile acceptor, researchers can decouple the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO).

The TADF Mechanism in Benzonitriles

For OLED applications, the goal is to harvest 100% of excitons (25% singlets + 75% triplets). Benzonitriles achieve this via TADF, where thermal energy upconverts non-emissive triplet excitons (

Critical Design Requirement:

Aggregation-Induced Emission (AIE)

Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), specific benzonitrile derivatives (e.g., cyanostilbenes) exhibit enhanced emission in the solid state. This is driven by the Restriction of Intramolecular Motion (RIM), which blocks non-radiative decay pathways when the molecules are packed tightly.

Visualization: Photophysical Pathways

The following diagram illustrates the competing decay pathways and the TADF upconversion process.

Figure 1: Energy diagram showing the RISC pathway enabled by small

Part 2: Synthesis Protocol (D-A-D Architecture)

Target Molecule: 2,3,5,6-tetrakis(carbazol-9-yl)-4-fluorobenzonitrile (4CzFBN). Rationale: This compound represents a classic "multi-donor" architecture where steric crowding induces the necessary twist for TADF.

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis exploits the high reactivity of fluorine atoms on the benzonitrile ring towards nucleophiles (carbazole) in the presence of a base.

Figure 2: Step-by-step synthetic workflow for multi-substituted benzonitrile fluorophores.

Detailed Methodology

Safety Note: Benzonitriles can be toxic. Handle all reagents in a fume hood.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add Carbazole (4.5 equiv) and anhydrous

(10 equiv) to the flask. -

Solvation: Add anhydrous DMF (Dimethylformamide) via syringe. Expert Tip: Use DMF dried over molecular sieves; water quenches the

efficiency. -

Addition: Add Pentafluorobenzonitrile (1.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 150°C under a nitrogen balloon for 24 hours. The solution will typically turn from colorless to yellow/orange, indicating the formation of the charge-transfer complex.

-

Workup: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form (crude product).

-

Purification: Filter the solid. Dissolve in minimal Dichloromethane (DCM) and purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

-

Validation: Verify structure via

NMR and Mass Spectrometry (MALDI-TOF).

Part 3: Photophysical Characterization Protocols[3]

Accurate characterization of benzonitriles requires distinguishing between "solvated" emission and "aggregate" emission.

Solvatochromism Study (Lippert-Mataga)

Purpose: To confirm the Charge Transfer (CT) nature of the excited state.

-

Prepare

M solutions of the target compound in solvents of varying polarity: Hexane (non-polar), Toluene, THF, DCM, and Acetonitrile (polar). -

Measure UV-Vis absorption and Photoluminescence (PL) spectra.

-

Observation: A significant red-shift in emission (e.g., from 450 nm to 550 nm) as solvent polarity increases confirms a strong dipole moment in the excited state (

), characteristic of CT-TADF materials.

Solid-State Absolute Quantum Yield (PLQY)

Challenge: Benzonitrile films often exhibit anisotropic emission, making standard relative measurements inaccurate. Solution: Use an Integrating Sphere .

Protocol:

-

Blank Calibration: Insert a blank quartz substrate into the integrating sphere. Fire the excitation laser (e.g., 375 nm) and record the integrated intensity of the scattered laser light (

). -

Sample Measurement: Insert the benzonitrile film (spin-coated on quartz). Record the integrated intensity of the scattered laser (

) and the emission profile ( -

Calculation:

Expert Tip: Ensure the sample does not absorb the re-emitted light (self-absorption correction).

Time-Resolved Photoluminescence (TRPL)

To confirm TADF, one must observe two decay components:

-

Prompt Fluorescence (

): Nanosecond scale (fluorescence from -

Delayed Fluorescence (

): Microsecond scale (RISC from

Experiment: Measure PL decay under vacuum vs. air.

-

Result: If the microsecond component is quenched in air (due to oxygen quenching triplets) but present in vacuum, the material is a TADF emitter.

Part 4: Data Interpretation & Case Studies

The following table summarizes typical photophysical data for a Carbazole-Benzonitrile derivative (e.g., 4CzBN) compared to a standard fluorophore.

| Property | Standard Fluorophore (e.g., DPA) | Novel Benzonitrile (4CzBN) | Interpretation |

| Emission | 430 nm (Narrow) | 490 nm (Broad) | Broad emission indicates CT character. |

| Solvatochromic Shift | < 10 nm | > 80 nm | Strong dependence on solvent polarity confirms D-A structure. |

| > 0.5 eV | 0.05 - 0.15 eV | Small gap enables TADF efficiency. | |

| PLQY (Film) | 20-30% (ACQ effect) | 80-90% | High efficiency in solid state (AIE/TADF). |

| Lifetime ( | ~5 ns | 2 | Long lifetime confirms triplet harvesting. |

Part 5: Applications in Drug Development & Bio-Imaging

While OLEDs are the primary driver, benzonitriles are gaining traction in bio-pharma:

-

AIE Bio-Probes: Water-soluble benzonitrile derivatives are non-emissive in the bloodstream (monomer) but light up upon binding to hydrophobic protein pockets or organelles (aggregates). This yields high signal-to-noise ratios for imaging.

-

Mechanosensors: The emission color of certain benzonitriles changes under mechanical stress (e.g., grinding). This property is being explored for monitoring stress in drug delivery polymers.

References

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. (2025). Link

-

A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters. (2020). Link

-

Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B. (2022).[3] Link[3]

-

Aggregation-induced emission luminescence for angiography and atherosclerotic diagnosis. Acta Pharmaceutica Sinica B. (2024). Link

-

Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters. Beilstein Journal of Organic Chemistry. (2018). Link

Sources

Elucidating the Mechanism of Action for a Novel Thiophene-Based Compound: A Strategic Research Guide for 4-(Thiophene-2-ylmethoxy)-benzonitrile

Abstract

4-(Thiophene-2-ylmethoxy)-benzonitrile is a novel small molecule with an uncharacterized biological profile. Its chemical architecture, featuring a thiophene ring, a benzyl ether linker, and a terminal benzonitrile group, suggests potential for significant pharmacological activity. The benzonitrile moiety, in particular, is a known pharmacophore that can act as a hydrogen bond acceptor or, in certain contexts, a reactive electrophile for covalent modification of protein targets.[1][2] This technical guide presents a comprehensive, multi-phase research strategy designed to systematically elucidate the mechanism of action (MOA) of this compound. We will outline a logical progression of experiments, from broad, unbiased screening to pinpoint a biological target, through to detailed biophysical and cellular assays to confirm target engagement and delineate the downstream molecular consequences. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategy and detailed, actionable protocols to unravel the therapeutic potential of 4-(Thiophene-2-ylmethoxy)-benzonitrile.

Introduction and Hypothesis Formulation

The process of drug discovery is fundamentally reliant on understanding the specific biochemical interactions through which a compound exerts its effect.[3][4] Elucidating a drug's mechanism of action is critical for optimizing its design, predicting efficacy and potential side effects, and identifying patient populations most likely to respond to treatment.[4]

The structure of 4-(Thiophene-2-ylmethoxy)-benzonitrile contains several moieties of pharmacological interest. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with diverse activities, including anti-inflammatory and anticancer agents.[5][6][7] The benzonitrile group is particularly noteworthy; it can function as a bioisostere for other functional groups, participate in hydrogen bonding and polar interactions, and, critically, the nitrile's electrophilic carbon can react with nucleophilic residues like cysteine or serine in an enzyme's active site to form a reversible covalent bond.[1][8][9] This latter property has been successfully exploited in the design of inhibitors for enzymes such as cysteine proteases.[1][9][10]

Primary Hypothesis: Based on this structural analysis, we hypothesize that 4-(Thiophene-2-ylmethoxy)-benzonitrile acts as a reversible covalent inhibitor of a cysteine protease. The thiophene and benzoxy portions of the molecule are predicted to provide binding affinity and selectivity, while the nitrile "warhead" forms a transient covalent bond with the catalytic cysteine residue in the enzyme's active site.[1]

This guide will detail the experimental workflow required to test this hypothesis and, if necessary, to identify alternative mechanisms of action.

Phase 1: Target Identification and Validation Workflow

The initial phase is designed to cast a wide net to identify the compound's general biological activity and narrow down the class of potential molecular targets. This involves a parallel approach of computational, in vitro, and cell-based screening.

2.1 Rationale for Experimental Choices

-

In Silico Docking: Computational modeling provides a cost-effective, rapid initial screen to prioritize potential targets. By docking the compound into the crystal structures of various human cysteine proteases (e.g., Cathepsins, Caspases), we can generate a preliminary list of targets with favorable binding energies, guiding subsequent wet-lab experiments.

-

In Vitro Safety & Secondary Pharmacology Screening: Before extensive efficacy testing, it is crucial to de-risk the compound by identifying potential off-target liabilities.[11][12][13] Broad screening panels test the compound against dozens of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[11][14] This step is vital for early identification of potential safety concerns and provides a broader view of the compound's selectivity.

-

Phenotypic Screening: This approach focuses on observing the compound's effect on whole cells without a preconceived target bias.[15] By testing for effects on cell proliferation, apoptosis, or specific signaling pathways (e.g., inflammation markers), we can uncover a biological response that provides strong clues to the underlying mechanism.

2.2 Experimental Workflow: Phase 1

The logical flow for Phase 1 is designed to efficiently funnel from broad, low-certainty predictions to a validated biological effect.

Caption: Phase 1 workflow for target identification.

2.3 Protocol: Broad-Spectrum Safety & Secondary Pharmacology Profiling

-

Compound Preparation: Solubilize 4-(Thiophene-2-ylmethoxy)-benzonitrile in 100% DMSO to create a 10 mM stock solution. Prepare subsequent dilutions as required by the screening vendor.

-

Panel Selection: Engage a commercial provider (e.g., Eurofins Discovery, Charles River, Reaction Biology) and select a comprehensive screening panel, such as the SafetyScreen44 or InVEST44 panel.[11][13][16] These panels cover a range of GPCRs, ion channels, kinases, and other enzymes implicated in adverse drug reactions.

-

Assay Execution: The vendor will perform radioligand binding or functional assays at a standard concentration (typically 10 µM) according to their validated protocols.

-

Data Analysis: The primary output will be a report showing the percent inhibition or activation for each target in the panel. A common threshold for a significant "hit" is >50% inhibition at 10 µM.

-

Interpretation: Analyze the hit profile to identify potential off-target liabilities. For example, significant activity at the hERG channel would be a major red flag for cardiotoxicity.[16] This data is critical for building a comprehensive safety profile of the compound.

Phase 2: Target Engagement and Potency Determination

Once a primary target is hypothesized or identified from Phase 1, the next critical step is to confirm direct physical interaction between the compound and the protein, and to quantify the potency of this interaction.

3.1 Rationale for Experimental Choices

-

Biochemical (Enzymatic) Assay: This is the foundational experiment to determine the compound's potency against a purified enzyme. It measures the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), providing a quantitative measure of potency.

-

Surface Plasmon Resonance (SPR): SPR is a gold-standard biophysical technique that provides label-free, real-time data on binding kinetics.[17][18][19] It measures the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated. This confirms direct binding and provides deeper insight into the binding mechanism (e.g., a slow k_off may suggest covalent interaction).[20]

-

Cellular Thermal Shift Assay (CETSA): This assay verifies that the compound binds to its target within the complex environment of a living cell.[21][22] The principle is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[23][24] A positive CETSA result provides strong evidence of target engagement in a physiologically relevant context.[25]

3.2 Hypothetical Data: Target Inhibition Profile

Assuming Phase 1 screening identified Cathepsin K as a top candidate target, the following data might be generated in Phase 2.

| Assay Type | Target Protein | Parameter | Value | Interpretation |

| Biochemical Assay | Purified Cathepsin K | IC50 | 75 nM | Potent enzymatic inhibitor. |

| Surface Plasmon Resonance (SPR) | Immobilized Cathepsin K | K_D | 120 nM | Confirms direct, high-affinity binding. |

| Cellular Thermal Shift Assay (CETSA) | Endogenous Cathepsin K in MCF-7 cells | ΔT_agg | +4.2 °C | Confirms target engagement in intact cells. |

3.3 Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies.[21][25]

-

Cell Culture: Culture a human cell line known to express the target protein (e.g., MCF-7 for Cathepsin K) to ~80% confluency.

-

Compound Treatment: Harvest and resuspend cells in culture medium. Treat cells with varying concentrations of 4-(Thiophene-2-ylmethoxy)-benzonitrile (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

-

Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble target protein remaining in each sample using standard Western blot procedures with a specific antibody against the target protein (e.g., anti-Cathepsin K).

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.[23]

Phase 3: Molecular Mechanism and Pathway Analysis

With a confirmed target and its potency established, the final phase focuses on elucidating the precise molecular mechanism of inhibition and its downstream cellular consequences.

4.1 Rationale for Experimental Choices

-

Enzyme Kinetic Studies: To test the hypothesis of covalent inhibition, it's essential to determine the mode of inhibition. By measuring enzyme activity at various substrate and inhibitor concentrations and plotting the data (e.g., using a Lineweaver-Burk plot), we can distinguish between competitive, non-competitive, and uncompetitive inhibition.[26][27][28] A pattern consistent with irreversible or time-dependent inhibition would strongly support a covalent mechanism.

-

Mass Spectrometry (MS): Intact protein mass spectrometry is the definitive method to confirm covalent modification. By analyzing the mass of the target protein after incubation with the compound, a mass shift corresponding to the molecular weight of the compound would provide direct evidence of a covalent adduct. Tandem MS (MS/MS) can further pinpoint the exact amino acid residue that has been modified (e.g., the catalytic cysteine).

-

Downstream Pathway Analysis: Elucidating the MOA requires understanding the functional consequences of target inhibition.[3] If Cathepsin K is inhibited, we would expect to see changes in the processing of its known substrates. Western blotting for these downstream markers can validate that target engagement leads to the expected biological outcome within the cell.

4.2 Hypothetical Signaling Pathway and Point of Inhibition

Caption: Hypothesized mechanism of Cathepsin K inhibition.

4.3 Protocol: Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

-

Assay Setup: Prepare a reaction mixture containing a suitable buffer, the purified target enzyme (e.g., Cathepsin K), and a fluorogenic substrate.

-

Substrate Titration: In the absence of the inhibitor, measure the initial reaction velocity (rate of fluorescence increase) across a range of substrate concentrations.

-

Inhibitor Titration: Repeat the substrate titration in the presence of several fixed concentrations of 4-(Thiophene-2-ylmethoxy)-benzonitrile.

-

Data Plotting: For each inhibitor concentration, calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

-

Lineweaver-Burk Plot: Plot 1/V (y-axis) versus 1/[S] (x-axis).

-

No Inhibitor: This will be the reference line.

-

With Inhibitor: Compare the lines generated in the presence of the inhibitor to the reference.

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

-

-

-

Interpretation: The pattern of the intersecting lines will reveal the mode of inhibition, providing critical evidence to support or refute the covalent binding hypothesis.[29]

Conclusion

The technical guide outlines a rigorous, hypothesis-driven strategy to systematically elucidate the mechanism of action for the novel compound 4-(Thiophene-2-ylmethoxy)-benzonitrile. By progressing logically from broad target identification through specific biophysical and cellular validation, this workflow provides a robust framework for characterizing the compound's pharmacological profile. Each phase is designed with self-validating systems and orthogonal assays to ensure high confidence in the resulting data. The successful execution of this plan will not only define the molecular target and mechanism but also provide the critical insights necessary to guide future drug development efforts.

References

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 16, 2026, from [Link]

-

Johnson, D. S., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

-

Labcorp. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved February 16, 2026, from [Link]

-

Talele, T. T. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

-

deNOVO Biolabs. (2025). SPR Technology in Drug Discovery & Biologics. Retrieved February 16, 2026, from [Link]

-

Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved February 16, 2026, from [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 16, 2026, from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved February 16, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023). Lineweaver-Burk Plot Explained. YouTube. Retrieved February 16, 2026, from [Link]

-

Valia, M., & Dansette, P. M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved February 16, 2026, from [Link]

-

Johnson, D. S., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

-

Infinix Bio. (2026). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Retrieved February 16, 2026, from [Link]

-

Thakur, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

-

Le-Simple, S. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2025). Lineweaver–Burk plot. Retrieved February 16, 2026, from [Link]

-

Faridoon, et al. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved February 16, 2026, from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 16, 2026, from [Link]

-

Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2025). Mechanism of action. Retrieved February 16, 2026, from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved February 16, 2026, from [Link]

-

Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

-

BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved February 16, 2026, from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved February 16, 2026, from [Link]

-

Chem Help ASAP. (2023). drug mechanism of action, mode of action, & indication. YouTube. Retrieved February 16, 2026, from [Link]

-

Malla, P. R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Benzonitrile. Retrieved February 16, 2026, from [Link]

-

ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved February 16, 2026, from [Link]

-

Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved February 16, 2026, from [Link]

-

MDPI. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Retrieved February 16, 2026, from [Link]

-

Hart, T., & Moffat, J. (2016). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Current Opinion in Biotechnology. Retrieved February 16, 2026, from [Link]

-

University of Delaware. (2020). Lecture 15 (10/16/20). Retrieved February 16, 2026, from [Link]

-

BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved February 16, 2026, from [Link]

-

Photonics Spectra. (2012). SPR Provides a Boost to Drug Discovery and Development. Retrieved February 16, 2026, from [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 16, 2026, from [Link]

-

Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved February 16, 2026, from [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved February 16, 2026, from [Link]

-

Frontiers. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Retrieved February 16, 2026, from [Link]

-

MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved February 16, 2026, from [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. infinixbio.com [infinixbio.com]

- 4. Mechanism of action - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

- 15. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. nicoyalife.com [nicoyalife.com]

- 19. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 20. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 24. news-medical.net [news-medical.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 2minutemedicine.com [2minutemedicine.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 29. Khan Academy [khanacademy.org]

Methodological & Application

Synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science due to the unique combination of the thiophene and benzonitrile moieties, which can impart desirable electronic and biological properties. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles.

Introduction

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in the preparation of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, the Williamson ether synthesis stands out for its reliability and versatility. This guide will focus primarily on the application of the Williamson ether synthesis for the preparation of 4-(Thiophene-2-ylmethoxy)-benzonitrile, a molecule that combines the electron-rich thiophene ring with the electron-withdrawing nitrile group, creating a scaffold with potential for diverse applications.

The core of this synthesis involves the reaction of a phenoxide, generated from 4-hydroxybenzonitrile, with a reactive derivative of thiophene-2-yl-methanol, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The efficiency of this SN2 reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. This guide will delve into the rationale behind these choices to empower researchers to optimize the synthesis for their specific needs.

Synthetic Strategies and Mechanisms

The principal synthetic route to 4-(Thiophene-2-ylmethoxy)-benzonitrile is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

-

Deprotonation of 4-hydroxybenzonitrile: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.

-

Nucleophilic attack: The resulting 4-cyanophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the 2-(halomethyl)thiophene.

-

Displacement of the leaving group: The halide ion is displaced, forming the desired ether linkage.

The success of the Williamson ether synthesis is highly dependent on the steric hindrance of the electrophile.[1] For this reason, primary halides like 2-(chloromethyl)thiophene are ideal substrates, as they are readily accessible to the nucleophile, minimizing the competing elimination reaction.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile.

Protocol 1: Williamson Ether Synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile

This protocol is based on the general principles of the Williamson ether synthesis, adapted for the specific reactants.

Materials:

-

4-Hydroxybenzonitrile

-

2-(Chloromethyl)thiophene (or 2-(bromomethyl)thiophene)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous acetone or acetonitrile to the flask to create a stirrable suspension. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.

-

Addition of Electrophile: To the stirring suspension, add 2-(chloromethyl)thiophene (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the acidic phenol. It is also inexpensive and easy to handle. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent: Acetone and acetonitrile are excellent polar aprotic solvents for SN2 reactions. They effectively solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.

-

Stoichiometry: A slight excess of the 2-(chloromethyl)thiophene is often used to ensure complete consumption of the more valuable 4-hydroxybenzonitrile. An excess of the base is used to drive the initial deprotonation to completion.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Data Presentation

Table 1: Predicted Spectroscopic Data for 4-(Thiophene-2-ylmethoxy)-benzonitrile

| Technique | Characteristic Peaks/Signals | Rationale |

| ¹H NMR | δ ~7.6 (d, 2H), ~7.0 (d, 2H), ~7.4 (d, 1H), ~7.0-7.1 (m, 2H), ~5.2 (s, 2H) | Aromatic protons of the benzonitrile ring (AA'BB' system), thiophene ring protons, and the benzylic methylene protons. |

| ¹³C NMR | δ ~160, ~134, ~120, ~119, ~115, ~105, ~140, ~128, ~127, ~126, ~70 | Aromatic and nitrile carbons of the benzonitrile moiety, thiophene carbons, and the benzylic methylene carbon. |

| IR (cm⁻¹) | ~2220-2230 (C≡N stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (Ar-O-C stretch) | Characteristic nitrile stretch, aromatic ring vibrations, and the aryl ether stretch. |

| Mass Spec (m/z) | Predicted M+ at 229.05 | Molecular ion peak corresponding to the molecular formula C₁₂H₉NOS. |

Note: The chemical shifts (δ) are predicted and may vary depending on the solvent and instrument used. Researchers are strongly encouraged to acquire and interpret their own analytical data for confirmation.

Visualization of the Synthetic Workflow

The synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile via the Williamson ether synthesis can be visualized as a clear, stepwise process.

Caption: Williamson Ether Synthesis Workflow.

Conclusion

This guide provides a robust framework for the synthesis of 4-(Thiophene-2-ylmethoxy)-benzonitrile and its derivatives. By understanding the underlying principles of the Williamson ether synthesis and carefully considering the experimental parameters, researchers can confidently and efficiently prepare these valuable compounds for their scientific investigations. The provided protocol serves as a starting point, and optimization may be necessary depending on the specific derivative being synthesized and the available laboratory resources. As with all chemical syntheses, appropriate safety precautions should be taken, and all products should be thoroughly characterized to confirm their identity and purity.

References

- A search for specific synthesis and characterization data for 4-(Thiophene-2-ylmethoxy)-benzonitrile in the provided search results did not yield a direct citation. The protocols and data are based on established principles of organic synthesis.

- General principles of the Williamson Ether Synthesis are widely documented in organic chemistry textbooks and liter

-

Characterization data for benzonitrile and its derivatives can be found in various spectroscopic databases such as the NIST WebBook and PubChem.[2][3]

- Information on the reactivity of thiophene and its derivatives is available in the chemical liter

- Protocols for the synthesis of 4-hydroxybenzonitrile are available in the patent liter

-

The Canadian Journal of Chemistry has published work on related thiophene-containing benzonitrile derivatives.[4]

- Master Organic Chemistry provides a detailed explanation of the Williamson Ether Synthesis mechanism.

- SpectraBase is a resource for viewing NMR, IR, and Raman spectra of various chemical compounds.

-

The Royal Society of Chemistry provides supplementary information in their publications which can include detailed experimental procedures and characterization data.[5]

-

Williamson Ether Synthesis. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

- Further detailed protocols for related syntheses can be found in publications from the Royal Society of Chemistry and other peer-reviewed journals.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile. Retrieved February 15, 2026 from [Link].

- Linstrom, P.J.; Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. (retrieved February 15, 2026).

-

ChemSynthesis. (n.d.). 4-(2-methyl-1-thiophen-2-ylprop-1-enyl)benzonitrile. Retrieved February 15, 2026 from [Link].

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

-

SpectraBase. (n.d.). Wiley Science Solutions. Retrieved February 15, 2026 from [Link].

-

Guntreddi, T., Singh, K. N. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. New Journal of Chemistry, 42(13), 10836-10846. [Link]

Sources

- 1. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 4-hydroxy- [webbook.nist.gov]